3-Difluoromethoxy-4-fluorothiophenol
Overview
Description
This compound has garnered attention due to its promising results in tumor-targeting and cell imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aromatic thiols, including 3-Difluoromethoxy-4-fluorothiophenol, typically involves the interaction of aromatic compounds with sulfur or its inorganic derivatives. One classical method involves the reaction of benzene with elemental sulfur and anhydrous aluminum chloride at 75–80°C . Another approach uses aryl magnesium halides reacting with elemental sulfur, followed by decomposition with diluted acids or water . Additionally, aryl iodides can undergo a copper(I) iodide-catalyzed cross-coupling reaction with elemental sulfur, followed by reduction with sodium borohydride or triphenylphosphine .
Industrial Production Methods: Industrial production of this compound may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide . These methods are suitable for large-scale synthesis and ensure high yields of the desired thiol compound.
Chemical Reactions Analysis
Types of Reactions: 3-Difluoromethoxy-4-fluorothiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Difluoromethoxy-4-fluorothiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in cell imaging and tumor-targeting studies due to its fluorinated nature.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Difluoromethoxy-4-fluorothiophenol exerts its effects involves its interaction with specific molecular targets. The fluorinated phenol derivative can interact with cellular proteins and enzymes, altering their activity and function. This interaction is crucial for its applications in tumor-targeting and cell imaging.
Comparison with Similar Compounds
4-Difluoromethoxy-3-fluorothiophenol: Similar in structure but with different positioning of the fluorine atoms.
3-Difluoromethoxy-2-fluorothiophenol: Another isomer with a different fluorine atom arrangement.
Uniqueness: 3-Difluoromethoxy-4-fluorothiophenol is unique due to its specific fluorine atom arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
3-(difluoromethoxy)-4-fluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-5-2-1-4(12)3-6(5)11-7(9)10/h1-3,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFCALMRPGQRND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)OC(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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